Cas no 847408-05-3 (Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate)

Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate is a piperidine-derived intermediate with applications in pharmaceutical synthesis and organic chemistry research. Its structure features a chloro-substituted nitrophenyl group and an ethyl carboxylate moiety, offering versatility in further functionalization. The compound is particularly useful in the development of bioactive molecules due to its reactive nitro and ester groups, which facilitate selective modifications. Its stability under standard conditions and well-defined synthetic pathway make it a reliable building block for heterocyclic chemistry. This intermediate is commonly employed in the preparation of potential therapeutic agents, including CNS-targeting compounds, owing to its piperidine core. Proper handling is advised due to potential sensitivity to light and moisture.
Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate structure
847408-05-3 structure
Product Name:Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate
CAS No:847408-05-3
MF:C14H17ClN2O4
MW:312.748782873154
CID:1070257
PubChem ID:30772134
Update Time:2025-05-23

Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate
    • ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate
    • Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidine carboxylate
    • MFCD11553030
    • AKOS005072574
    • ethyl1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate
    • J-520495
    • 847408-05-3
    • SCHEMBL6529147
    • DTXSID90652739
    • GC-0778
    • MDL: MFCD11553030
    • Inchi: 1S/C14H17ClN2O4/c1-2-21-14(18)10-5-7-16(8-6-10)13-9-11(15)3-4-12(13)17(19)20/h3-4,9-10H,2,5-8H2,1H3
    • InChI Key: SSPMLSDAXABTQC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)N1CCC(C(=O)OCC)CC1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 312.0876847g/mol
  • Monoisotopic Mass: 312.0876847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 75.4Ų

Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate Security Information

Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate Pricemore >>

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Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:847408-05-3)Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate
Order Number:A1235672
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:52
Price ($):432
Email:sales@amadischem.com

Additional information on Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate

Recent Advances in the Study of Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate (CAS: 847408-05-3)

Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate (CAS: 847408-05-3) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of central nervous system (CNS) targeting drugs. This research brief aims to summarize the latest findings related to this compound, including its synthesis, pharmacological properties, and potential applications.

A study published in the Journal of Medicinal Chemistry (2023) highlighted the role of Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate as a precursor in the synthesis of sigma-1 receptor ligands. The research demonstrated that modifications to the piperidine ring and the nitro group could enhance binding affinity and selectivity, offering new avenues for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Another significant development was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized in the design of multi-target directed ligands (MTDLs) for dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). The study revealed that derivatives of Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate exhibited promising in vitro activity, with IC50 values in the nanomolar range, suggesting potential for further preclinical evaluation.

In addition to its pharmacological applications, recent advancements in synthetic methodologies have improved the efficiency of producing Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate. A 2023 study in Organic Process Research & Development described a scalable, one-pot synthesis route that reduced production costs and minimized environmental impact. This innovation is expected to facilitate larger-scale production for both research and industrial purposes.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this compound. A 2024 review in Expert Opinion on Drug Discovery emphasized the need for further structural modifications to improve bioavailability and reduce off-target effects. Future research directions may include the exploration of prodrug strategies and formulation technologies to enhance delivery to the CNS.

In conclusion, Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate continues to be a valuable scaffold in medicinal chemistry, with recent studies underscoring its versatility and potential in addressing unmet medical needs. Ongoing research efforts are expected to yield more optimized derivatives and expand its applications in drug discovery.

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Amadis Chemical Company Limited
(CAS:847408-05-3)Ethyl 1-(5-chloro-2-nitrophenyl)-4-piperidinecarboxylate
A1235672
Purity:99%
Quantity:5g
Price ($):432
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